molecular formula C5H2ClF3N2 B1288226 2-Chloro-5-(trifluoromethyl)pyrazine CAS No. 799557-87-2

2-Chloro-5-(trifluoromethyl)pyrazine

Cat. No.: B1288226
CAS No.: 799557-87-2
M. Wt: 182.53 g/mol
InChI Key: AIEGIFIEQXZBCP-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C5H2ClF3N2. It is a clear, colorless to pale yellow liquid with a molecular weight of 182.53 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-(trifluoromethyl)pyrazine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with trifluoromethylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: On an industrial scale, this compound can be produced by reacting 2-chloropyridine with trifluoromethylboronic acid in the presence of a palladium catalyst. The reaction is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrazines.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 2-Bromo-5-(trifluoromethyl)pyridine

Comparison: 2-Chloro-5-(trifluoromethyl)pyrazine is unique due to its pyrazine ring structure, which imparts distinct electronic and steric properties compared to pyridine and pyrimidine analogs. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules with specific functional properties .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEGIFIEQXZBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597156
Record name 2-Chloro-5-(trifluoromethyl)pyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799557-87-2
Record name 2-Chloro-5-(trifluoromethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=799557-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 799557-87-2
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Synthesis routes and methods

Procedure details

2-Amino-5-trifluoromethylpyrazine (Miesel, U.S. Pat. No. 4,293,552) was converted into 5-trifluoromethylpyrazin-2-one (Fitzjohn, EP 408196). 5-Trifluoromethylpyrazin-2-one (0.5 g) was heated at reflux in POCl3 (3 ml) containing 1 drop of conc. H2SO4 for 3 h. The cooled mixture was poured onto ice and brought to pH 5 by addition of solid NaHCO3 and extracted (3×) with diethyl ether. The ethereal extracts were washed with water and brine, dried (Na2SO4) and evaporated to give the title compound (D31) as a light yellow oil (0.2 g) which was sufficiently pure for use without further purification. 1H NMR δ [CDCl3]: 8.72 (1H, s), 8.76 (1H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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